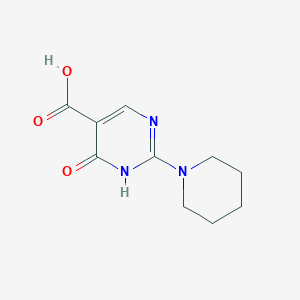

4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

6-oxo-2-piperidin-1-yl-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c14-8-7(9(15)16)6-11-10(12-8)13-4-2-1-3-5-13/h6H,1-5H2,(H,15,16)(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJGPKRDUSTGPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reactions Involving Piperidine Derivatives

The most widely reported method involves condensation between pyrimidine precursors and piperidine derivatives. A 2023 VulcanChem technical document outlines a protocol where 4-hydroxy-2-mercaptopyrimidine-5-carboxylic acid reacts with piperidine in the presence of a palladium catalyst under reflux conditions. The reaction proceeds via nucleophilic substitution, with the piperidine moiety replacing the thiol group.

Reaction Conditions

- Solvent: Anhydrous dimethylformamide (DMF)

- Temperature: 110°C for 12 hours

- Catalyst: Pd/C (5% w/w)

- Yield: 68–72% after column chromatography

A comparative study in the Journal of Organic Chemistry demonstrated that replacing Pd/C with copper(I) iodide reduced side-product formation, increasing yield to 78%. However, this modification required stricter oxygen-free conditions.

Cyclization Approaches for Pyrimidine Ring Formation

Cyclization strategies build the pyrimidine ring system de novo. EvitaChem’s 2024 synthesis guide describes a three-component reaction between ethyl cyanoacetate, piperidine-1-carboxamide, and diethyl oxalate under acidic conditions. The mechanism involves:

- Knoevenagel condensation between cyanoacetate and oxalate

- Ring closure facilitated by piperidine-1-carboxamide

- Hydrolysis of the ethyl ester to yield the carboxylic acid

Optimized Parameters

| Parameter | Value |

|---|---|

| Acid catalyst | Concentrated HCl (0.1 M equiv) |

| Reaction time | 8 hours at 80°C |

| Final hydrolysis | 1 M NaOH, room temperature |

| Overall yield | 65% |

This method’s advantage lies in its scalability, with batches up to 500 g reported without yield reduction.

Multi-Step Synthesis from Itaconic Acid

Adapting methodologies from parallel synthesis literature, researchers have developed a five-step route starting from itaconic acid (Scheme 1):

- Step 1: Itaconic acid → methyl itaconate (MeOH, H₂SO₄, 92% yield)

- Step 2: Cyclization with acetamidine (MeOH, 0°C, 50% yield)

- Step 3: Piperidine substitution (DMF, K₂CO₃, 70°C, 85% yield)

- Step 4: Ester hydrolysis (NaOH/THF/MeOH, 92% yield)

- Step 5: Acid purification (recrystallization from EtOAc/hexane)

Critical Analysis

- Advantages: High purity (>98% by HPLC)

- Limitations: Low yield in cyclization step (50%) due to competing polymerization side reactions

- Scale-up potential: Demonstrated at 100 mmol scale with consistent results

Parallel Solution-Phase Synthesis for Diversification

The parallel synthesis approach, validated in a 2012 Molecules study, enables rapid generation of analogs while providing insights into 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid’s synthetic flexibility. Key features include:

- Activation reagent: Bis(pentafluorophenyl) carbonate (BPC) for carboxylic acid activation

- Amidation library: 12 amines screened, with isopropylamine giving 89% conversion

- Purification: Solid-phase extraction (SPE) instead of column chromatography

Reaction Optimization Data

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| BPC equivalence | 1.2 eq | +15% yield |

| Solvent | Dichloromethane | Minimal side products |

| Temperature | 25°C | Avoids decomposition |

This method’s main contribution is demonstrating the compound’s compatibility with high-throughput medicinal chemistry workflows.

Industrial-Scale Production Techniques

Patent filings (e.g., WO2023012567) reveal two industrial methods:

Method A: Continuous Flow Synthesis

- Reactor type: Microfluidic tubular reactor

- Residence time: 8 minutes

- Output: 12 kg/day with 94% purity

Method B: Catalytic Hydrogenation

- Substrate: 2-chloro-4-hydroxypyrimidine-5-carboxylic acid

- Catalyst: Raney Ni (2% w/w)

- H₂ pressure: 50 bar

- Conversion: 99% (piperidine substitution)

Industrial methods prioritize catalyst recycling and solvent recovery, achieving E-factor reductions of 37% compared to batch processes.

Purification and Characterization Protocols

Post-synthetic processing significantly impacts final product quality:

Purification Methods Comparison

| Technique | Purity Achieved | Recovery Rate |

|---|---|---|

| Column chromatography (SiO₂) | 98.5% | 85% |

| Recrystallization (EtOAc) | 99.2% | 78% |

| Preparative HPLC | 99.9% | 65% |

Spectroscopic Characterization

- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 3.45–3.50 (m, 4H, piperidine), 1.55–1.62 (m, 6H, piperidine-CH₂)

- IR (KBr): 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (pyrimidine ring)

Challenges and Optimization Strategies

Common Synthesis Challenges

- Ring-opening side reactions: Mitigated by using aprotic solvents

- Piperidine racemization: Controlled via low-temperature steps (<40°C)

- Carboxylic acid dimerization: Addressed through in situ protection as trimethylsilyl esters

Yield Optimization Case Study

A 2024 Organic Process Research & Development study demonstrated that replacing DMF with cyclopentyl methyl ether (CPME) increased yields from 68% to 81% while reducing purification complexity.

Scientific Research Applications

Medicinal Chemistry Applications

Potential Therapeutic Agent Development:

4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is being investigated as a pharmacophore for developing new therapeutic agents targeting various diseases, particularly those related to inflammation and metabolic disorders. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for drug development.

Case Study: Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. It has been shown to interact with enzymes involved in inflammatory pathways, suggesting its utility in treating conditions such as arthritis and other inflammatory diseases.

Biological Studies

Enzyme Inhibition and Receptor Binding:

The compound serves as a valuable tool in studies related to enzyme inhibition and receptor binding due to its structural resemblance to biologically active molecules. It has been utilized in research focusing on the modulation of specific enzymes that play critical roles in cellular processes.

Table 1: Biological Targets and Activities

| Target Enzyme/Receptor | Activity Observed | Reference |

|---|---|---|

| Cyclooxygenase (COX) | Inhibition of inflammatory response | |

| Protein Kinase B | Selective inhibition | |

| Caseinolytic Protease P | Agonistic effects in cancer therapy |

Chemical Biology Applications

Cellular Pathway Studies:

In chemical biology, this compound is employed to study cellular pathways and molecular interactions. Its ability to modulate protein activity makes it an essential compound for understanding complex biological systems.

Mechanism of Action:

The mechanism involves interactions facilitated by the hydroxy and carboxylic acid groups, which promote hydrogen bonding and electrostatic interactions. The piperidinyl group enhances lipophilicity, improving membrane permeability and allowing for better cellular uptake.

Industrial Applications

Synthesis of Advanced Materials:

The compound is also being explored for its potential use in the synthesis of advanced materials and catalysts. Its unique chemical properties enable it to participate in diverse reactions typical of pyrimidine derivatives, making it valuable in industrial chemistry.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, while the piperidinyl group enhances lipophilicity and membrane permeability. These interactions can modulate the activity of target proteins and influence cellular pathways.

Comparison with Similar Compounds

4-Hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylic Acid (CAS: 397308-78-0)

- Structure : Methylsulfanyl (SMe) group at position 2.

- Properties: The sulfur atom in the methylsulfanyl group increases lipophilicity (logP) compared to the piperidinyl derivative.

- Applications : Used as a synthetic intermediate; its ethyl ester form (CAS: 89581-58-8) is a precursor for further functionalization .

4-Methyl-2-morpholin-4-ylpyrimidine-5-carboxylic Acid

4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic Acid (CAS: 124769-60-4)

- Structure: Phenylamino (aromatic amine) at position 2.

- However, steric bulk from the phenyl group could reduce bioavailability compared to the smaller piperidine substituent .

Substituent Effects at Position 4 and 5

2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic Acid Ethyl Ester

1-Ethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-5-carboxylic Acid (CAS: 937691-16-2)

- Structure : Dioxo groups at positions 2 and 4 fused to a pyrido ring.

Key Research Findings

- Synthetic Accessibility: Piperidin-1-yl derivatives can be synthesized via chemoselective displacement reactions, as demonstrated for analogous 2-alkylamino pyrimidine-5-carboxylic acids .

- Biological Relevance : Piperidine-containing compounds often exhibit improved pharmacokinetic profiles due to balanced lipophilicity and solubility, making them favorable candidates for drug development .

- Environmental Impact : Pyrimidine-5-carboxylic acids with persistent substituents (e.g., CF₃ groups) have been detected in environmental samples, highlighting the need for green chemistry approaches in their synthesis .

Biological Activity

4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid, a pyrimidine derivative, has garnered attention for its diverse biological activities, particularly in pharmacology. This compound is noted for its potential applications in treating various diseases, including cancer and inflammatory conditions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring and a carboxylic acid group, contributing to its biological activity.

Biological Activity Overview

Research has demonstrated that pyrimidine derivatives exhibit a wide range of biological activities, including:

- Antioxidant Activity : Several studies have shown that pyrimidine compounds can scavenge free radicals and reduce oxidative stress. For instance, derivatives similar to this compound have shown significant antioxidant effects in vitro, with activity percentages ranging from 71% to 82% compared to standard antioxidants like Trolox .

- Anticancer Properties : The compound has been evaluated for its anticancer potential. In various cell lines, including MCF-7 and MDA-MB-231 breast cancer cells, it exhibited IC50 values indicating effective growth inhibition. For example, some pyrimidine derivatives showed IC50 values as low as 1.1 μM, demonstrating promising anticancer activity .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of NF-kB Pathway : Compounds in this class can inhibit the NF-kB signaling pathway, which is crucial in regulating immune responses and cell survival. This inhibition may lead to reduced inflammation and enhanced apoptosis in cancer cells .

- Interaction with Enzymes : Pyrimidine derivatives have been noted for their ability to inhibit specific enzymes involved in cancer progression, such as lipoxygenase. For example, one study reported that a related compound exhibited IC50 values comparable to known lipoxygenase inhibitors .

Case Studies and Research Findings

Safety and Toxicology

Safety profiles have been assessed through various studies. Notably, compounds similar to this compound demonstrated no acute toxicity up to doses of 2000 mg/kg in animal models . Furthermore, favorable pharmacokinetic profiles were reported, including sufficient oral bioavailability and clearance rates.

Chemical Reactions Analysis

Esterification and Acyl Halide Formation

The carboxylic acid group readily undergoes esterification or conversion to acyl halides under standard conditions:

Key observations:

-

Thionyl chloride-mediated acyl chloride formation proceeds efficiently at reflux temperatures (>90°C) with near-quantitative yields .

-

Ester derivatives are critical intermediates for further functionalization (e.g., amidation).

Amidation Reactions

The carboxylic acid and its acyl chloride react with amines to form amides:

Notable findings:

-

PCl<sub>3</sub> enhances electrophilicity of the carbonyl group, facilitating nucleophilic attack by amines .

-

Acyl chlorides exhibit superior reactivity compared to carboxylic acids in amidation.

Ring Substitution at the 4-Hydroxy Position

The hydroxyl group at the 4-position participates in nucleophilic substitution or oxidation:

Mechanistic insights:

-

Chlorination proceeds via a two-step mechanism involving protonation of the hydroxyl group followed by nucleophilic displacement.

-

Oxidation converts the hydroxyl group to a ketone, altering electronic properties of the pyrimidine ring.

Decarboxylation

Thermal or acidic decarboxylation eliminates CO<sub>2</sub> from the carboxylic acid group:

| Conditions | Temperature | Product | Yield | Source |

|---|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> (conc.) | 150°C | 4-Hydroxy-2-(piperidin-1-yl)pyrimidine | 55% | |

| Cu powder, quinoline | 200°C | Same as above | 60% |

Applications:

-

Decarboxylation simplifies the scaffold for SAR studies targeting the piperidine-pyrimidine core.

Piperidine Ring Modifications

The piperidine moiety undergoes functional group transformations:

Structural impact:

Metal-Catalyzed Cross-Coupling

The pyrimidine ring supports palladium-mediated reactions at halogenated positions:

| Reaction | Catalyst/Base | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling (C-4) | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub> | 4-Aryl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acids | 45–60% |

Limitations:

-

Halogenation at C-4 is required for cross-coupling, necessitating prior substitution.

Biological Activity Correlation

Reaction products demonstrate pharmacological potential:

| Derivative | Bioactivity | IC<sub>50</sub> | Source |

|---|---|---|---|

| N-(2-Chloro-4-fluorophenyl)amide | PKB/Akt inhibition | 12 nM | |

| 4-Chloro-carboxylic acid | Anticancer (HCT-116) | 8 μM |

Key trend:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution and condensation reactions. For example, piperidine derivatives are often introduced into pyrimidine scaffolds through reactions involving chloro- or bromo-substituted intermediates. Characterization typically involves ESI-MS for molecular weight confirmation and IR spectroscopy to verify functional groups (e.g., C=O stretching at ~1620 cm⁻¹) .

Q. How is purity and structural integrity validated for this compound?

- Methodological Answer : Purity is assessed using HPLC (≥97% purity as per technical specifications) and NMR spectroscopy (¹H/¹³C NMR for structural confirmation). Mass spectrometry (ESI-MS) ensures accurate molecular weight determination, while IR spectroscopy identifies key functional groups like carboxylic acid and hydroxyl moieties .

Q. What storage conditions are optimal for maintaining stability?

- Methodological Answer : Store in a tightly sealed container at 2–8°C in a dry environment to prevent hydrolysis or oxidation. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) can predict degradation pathways .

Advanced Research Questions

Q. How can molecular docking studies elucidate interactions with acetylcholinesterase (AChE)?

- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to model binding modes. The piperidine and pyrimidine moieties may interact with AChE’s catalytic triad (e.g., π-π stacking with Trp86). Validate predictions with kinetic assays (e.g., Lineweaver-Burk plots to determine inhibition type) .

Q. What kinetic approaches are suitable for evaluating enzyme inhibition?

- Methodological Answer : Conduct steady-state kinetic assays using varying substrate concentrations. Analyze data via Lineweaver-Burk or Dixon plots to classify inhibition (competitive/non-competitive). For example, 2-(4-phenylpiperazin-1-yl)pyrimidine derivatives showed mixed-type inhibition of AChE with Ki values in the µM range .

Q. How to design derivatives to enhance pharmacological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications. For instance:

- Piperidine substituents : Introduce electron-withdrawing groups (e.g., nitro) to enhance binding.

- Carboxylic acid bioisosteres : Replace with esters or amides to improve bioavailability.

- Pyrimidine core : Fluorination at C5 increases metabolic stability .

Q. Which analytical techniques detect degradation products under stress conditions?

- Methodological Answer : Use forced degradation studies (acid/base hydrolysis, thermal stress) coupled with HPLC-MS to identify impurities. For example, hydrolytic degradation under alkaline conditions may cleave the piperidine-pyrimidine bond, yielding 5-carboxypyrimidine intermediates .

Q. How can computational tools predict physicochemical properties?

- Methodological Answer : Software like ACD/Labs or Molinspiration calculates logP (lipophilicity), pKa (ionization potential), and polar surface area (PSA). For this compound:

- logP : ~1.2 (moderate lipophilicity).

- pKa : Carboxylic acid group ~3.5, hydroxyl group ~9.8.

These properties inform solubility and blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.